molecular formula C17H17NO2 B14844632 7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B14844632
M. Wt: 267.32 g/mol
InChI Key: PATYBBVBQNYFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: is a chemical compound with the molecular formula C17H17NO2 . It is a member of the benzazepine family, which consists of seven-membered heterocyclic compounds containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves multiple steps. One common method includes the following steps :

    Acylation Reaction: An acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid.

    Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.

    Glycol Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[B]azepine-2-one-5-glycol ketal.

    Reduction and De-ketalation: Finally, reduction and de-ketalation under acidic conditions yield 7-chloro-1,2,3,4-tetrahydrobenzo[B]azepin-5-one.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. It is known to act on certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specific pharmaceuticals and in research applications .

Properties

IUPAC Name

7-phenylmethoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17-7-4-10-18-16-9-8-14(11-15(16)17)20-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,18H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATYBBVBQNYFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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